molecular formula C12H5Br3O B12899333 2,3,4-Tribromo-dibenzofuran CAS No. 617707-50-3

2,3,4-Tribromo-dibenzofuran

Cat. No.: B12899333
CAS No.: 617707-50-3
M. Wt: 404.88 g/mol
InChI Key: PLNFQSTVRAQHRA-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound. It is characterized by the presence of three bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable and efficient source of bromine atoms, facilitating the selective bromination of the dibenzofuran core .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2,3,4-Tribromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate the expression of genes involved in various biological processes. This interaction can lead to changes in cellular functions and responses, contributing to its biological activities .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound of 2,3,4-Tribromo-dibenzofuran, known for its aromatic properties and use in various chemical applications.

    Polybrominated Dibenzofurans: A class of compounds containing multiple bromine atoms attached to the dibenzofuran core, with similar chemical properties and applications.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

617707-50-3

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

2,3,4-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H

InChI Key

PLNFQSTVRAQHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Br)Br)Br

Origin of Product

United States

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